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2-Isobutylpyrazine - 29460-92-2

2-Isobutylpyrazine

Catalog Number: EVT-296481
CAS Number: 29460-92-2
Molecular Formula: C8H12N2
Molecular Weight: 136.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Isobutylpyrazine is particularly notable for its potent aroma, often described as earthy, roasted, nutty, and reminiscent of green bell peppers. [, , , ] This distinct aroma profile makes it a significant contributor to the flavor and fragrance of various foods and beverages, especially those subjected to roasting or heating processes.

Future Directions
  • Biosynthesis Pathway Elucidation: Further research is needed to fully understand the biosynthetic pathway of 2-Isobutylpyrazine in various organisms, particularly in grapes. Investigating the enzymes involved and the regulation of its production could lead to strategies for controlling its concentration in food and beverages. [, ]

2-Methoxy-3-isobutylpyrazine

Compound Description: 2-Methoxy-3-isobutylpyrazine (IBMP) is a methoxypyrazine that is a significant aroma compound found in various grape varieties and wines, particularly Sauvignon Blanc [, , , , , , , , , , , , , ]. It imparts a characteristic "green pepper" or "vegetal" aroma, which can be desirable in moderation but excessive amounts can be detrimental to wine quality [, , , ].

2-Methoxy-3-isopropylpyrazine

Compound Description: 2-Methoxy-3-isopropylpyrazine (IPMP) is another important methoxypyrazine contributing to the aroma of grapes and wines. Like IBMP, it also imparts "green pepper" notes [, , ].

3,5-Dimethyl-2-isobutylpyrazine

Compound Description: 3,5-Dimethyl-2-isobutylpyrazine is one of the isomers found in Chocarom Pyrazine, a flavor and fragrance compound [, , , ]. It contributes to the cocoa, hazelnut, and slightly musky, animalic notes associated with Chocarom Pyrazine.

3,6-Dimethyl-2-isobutylpyrazine

Compound Description: 3,6-Dimethyl-2-isobutylpyrazine, the other isomer found in Chocarom Pyrazine, also contributes to the compound's complex aroma profile, which includes cocoa, hazelnut, and musky notes [, , , , ]. It also acts as a pheromone for certain digger wasp species [].

2-Hydroxy-3-isobutylpyrazine

Compound Description: 2-Hydroxy-3-isobutylpyrazine (IBHP) is a proposed non-volatile precursor in the biosynthetic pathway of 2-methoxy-3-isobutylpyrazine (IBMP) in wine grapes [, , ].

2-Methoxy-3-ethylpyrazine

Compound Description: 2-Methoxy-3-ethylpyrazine is another methoxypyrazine found in red grape varieties [].

Overview

2-Isobutylpyrazine, also known as 2-methoxy-3-isobutylpyrazine, is a volatile organic compound primarily recognized for its distinctive bell pepper aroma. This compound plays a significant role in the flavor profile of various grape varieties, particularly in wines. It is classified under the category of methoxypyrazines, which are nitrogen-containing heterocycles that contribute to the sensory characteristics of wines and other beverages. The presence of 2-isobutylpyrazine is notably linked to specific grape cultivars, such as Cabernet Sauvignon and Muscat, where it can be detected at very low concentrations, often below sensory thresholds .

Source and Classification

2-Isobutylpyrazine is derived from the biosynthetic pathways in grapevines, specifically through the methylation of 2-hydroxy-3-isobutylpyrazine. The genetic basis for its biosynthesis involves O-methyltransferases, which are enzymes responsible for transferring methyl groups to specific substrates. In grapevines, two key genes, VvOMT3 and VvOMT4, have been identified as critical for the production of this compound . The classification of 2-isobutylpyrazine falls within the larger group of pyrazines, which are characterized by their five-membered ring structure containing nitrogen atoms.

Synthesis Analysis

Methods

The synthesis of 2-isobutylpyrazine can be achieved through several methods:

  1. Chemical Synthesis: Traditional organic synthesis routes involve the condensation of isobutyraldehyde with hydrazine derivatives followed by methylation.
  2. Biological Synthesis: In plants, particularly grapevines, 2-isobutylpyrazine is synthesized via enzymatic pathways involving O-methyltransferases that methylate precursors derived from amino acids .

Technical Details

  • Enzymatic Pathway: The biosynthesis starts with phenylalanine or tyrosine as precursors, which undergo decarboxylation and subsequent transformations to form pyrazine derivatives. The specific O-methyltransferases facilitate the addition of methyl groups to these intermediates.
  • Analytical Techniques: Methods such as gas chromatography-mass spectrometry (GC-MS) are employed to analyze and quantify 2-isobutylpyrazine in various matrices like grapes and wines .
Molecular Structure Analysis

Data

  • Molecular Weight: Approximately 150.18 g/mol
  • Boiling Point: Estimated around 120°C
  • Density: Approximately 0.9 g/cm³
Chemical Reactions Analysis

Reactions

2-Isobutylpyrazine participates in various chemical reactions typical for organic compounds:

  1. Methylation Reactions: It can undergo further methylation reactions to form more complex methoxypyrazines.
  2. Oxidation Reactions: Under certain conditions, it may oxidize to form other nitrogenous compounds.

Technical Details

  • Stability: Generally stable under normal conditions but can degrade under extreme pH or temperature conditions.
  • Reactivity: Exhibits reactivity typical of alkyl-substituted pyrazines, including nucleophilic substitutions.
Mechanism of Action

Process

The mechanism by which 2-isobutylpyrazine exerts its effects primarily relates to its sensory properties in food and beverages. It acts on olfactory receptors, triggering specific responses that contribute to flavor perception.

Data

  • Sensory Thresholds: The aroma threshold for 2-isobutylpyrazine in water has been reported at approximately 2 ng/L, indicating its potency as an aromatic compound even at very low concentrations .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid with a characteristic odor reminiscent of green bell peppers.
  • Solubility: Soluble in organic solvents like ethanol and hexane but less soluble in water.

Chemical Properties

Applications

Scientific Uses

  1. Flavoring Agent: Widely used in the food industry for flavor enhancement due to its distinctive aroma.
  2. Wine Production: Critical in viticulture for developing specific sensory profiles in wines; contributes to varietal character.
  3. Research Tool: Utilized in studies related to plant biochemistry and genetics focusing on aroma compounds in grapes .

Properties

CAS Number

29460-92-2

Product Name

2-Isobutylpyrazine

IUPAC Name

2-(2-methylpropyl)pyrazine

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

InChI

InChI=1S/C8H12N2/c1-7(2)5-8-6-9-3-4-10-8/h3-4,6-7H,5H2,1-2H3

InChI Key

YAIMUUJMEBJXAA-UHFFFAOYSA-N

SMILES

CC(C)CC1=NC=CN=C1

Canonical SMILES

CC(C)CC1=NC=CN=C1

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